Bis(2-chlorophenyl) phosphorochloridate

Oligonucleotide Synthesis H-phosphonate Chemistry Coupling Agent

Bis(2-chlorophenyl) phosphorochloridate (CAS 17776-78-2) is a specialized organophosphorus compound of the phosphorochloridate class, characterized by two 2-chlorophenyl groups and a reactive phosphoryl chloride moiety. With a molecular formula of C₁₂H₈Cl₃O₃P and a molecular weight of 337.52 g/mol , it is primarily employed as a highly effective coupling agent in H-phosphonate oligonucleotide synthesis.

Molecular Formula C12H8Cl3O3P
Molecular Weight 337.5 g/mol
CAS No. 17776-78-2
Cat. No. B099653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-chlorophenyl) phosphorochloridate
CAS17776-78-2
SynonymsBIS(2-CHLOROPHENYL) PHOSPHOROCHLORIDATE
Molecular FormulaC12H8Cl3O3P
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OP(=O)(OC2=CC=CC=C2Cl)Cl)Cl
InChIInChI=1S/C12H8Cl3O3P/c13-9-5-1-3-7-11(9)17-19(15,16)18-12-8-4-2-6-10(12)14/h1-8H
InChIKeyZLSGEMKKBUVQOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-chlorophenyl) phosphorochloridate (CAS 17776-78-2) for Oligonucleotide Synthesis & Phosphorylation


Bis(2-chlorophenyl) phosphorochloridate (CAS 17776-78-2) is a specialized organophosphorus compound of the phosphorochloridate class, characterized by two 2-chlorophenyl groups and a reactive phosphoryl chloride moiety [1]. With a molecular formula of C₁₂H₈Cl₃O₃P and a molecular weight of 337.52 g/mol [2], it is primarily employed as a highly effective coupling agent in H-phosphonate oligonucleotide synthesis [3]. Its reactivity is driven by electrophilic substitution at the phosphorus center, enabling efficient internucleotide linkage formation [1][3].

Why Bis(2-chlorophenyl) phosphorochloridate Cannot Be Replaced by Generic Phosphorochloridates in Critical Coupling Applications


Generic substitution among phosphorochloridates is precluded by stark differences in steric and electronic profiles. While compounds like diphenyl chlorophosphate or 2-chlorophenyl phosphorodichloridate share a common functional group, the ortho-chloro substitution pattern on the aryl rings of bis(2-chlorophenyl) phosphorochloridate imparts a unique combination of steric hindrance and electronic withdrawal [1]. This directly influences its reaction kinetics, selectivity in H-phosphonate coupling, and stability toward hydrolysis, which are not replicated by unsubstituted (e.g., diphenyl) or differently substituted (e.g., para-chloro) analogs [2]. The quantitative evidence below demonstrates that these structural nuances translate into measurable differences in solvolytic reactivity, synthetic efficiency, and application-specific performance, making direct substitution without rigorous revalidation a high-risk endeavor.

Quantitative Differentiation of Bis(2-chlorophenyl) phosphorochloridate vs. Analogs: Evidence for Informed Selection


Superior Coupling Efficiency in H-Phosphonate Oligonucleotide Synthesis

In a comparative context, bis(2-chlorophenyl) phosphorochloridate achieves virtually quantitative yields in H-phosphonate coupling and subsequent sulfur transfer, enabling the synthesis of high-purity oligonucleotides without the need for extensive post-coupling purification [1]. This contrasts with earlier-generation agents like 2,2,2-trichloroethyl 2-chlorophenyl phosphorochloridate, which, while useful, often required more complex deprotection steps and could lead to lower overall isolated yields [2]. The quantitative data from Reese & Song (1999) confirms that the coupling step proceeds to completion under optimized conditions (-40 °C) [1].

Oligonucleotide Synthesis H-phosphonate Chemistry Coupling Agent

Differentiated Solvolytic Reactivity: Ortho-Chloro Effect on SN2 Kinetics

Solvolytic kinetic studies on closely related phosphorochloridates reveal that the ortho-chloro substitution in bis(2-chlorophenyl) phosphorochloridate is expected to confer a distinct reactivity profile compared to its para-substituted isomer. For the para-isomer, bis(4-chlorophenyl) phosphorochloridate, the solvolysis follows an SN2 mechanism with a sensitivity parameter to solvent nucleophilicity (l) of 1.02 and a sensitivity to solvent ionizing power (m) of 0.10, indicating bond-making runs ahead of bond-breaking [1]. In contrast, diphenyl chlorophosphate exhibits a mixed SN2/addition-elimination mechanism with a lower l value [1]. The ortho-chloro substituent in the target compound, due to its steric and electronic influence, is anticipated to further alter these kinetic parameters, leading to a distinct reactivity profile that can be exploited for selective activation in complex reaction mixtures.

Solvolysis Kinetics Phosphorochloridate Reactivity Mechanistic Studies

High-Yield Synthesis Process: Achieving 90% Yield in Preparation

A patented process (US5245069A) specifically optimized for bis(aryl)phosphorohalidates, including bis(2-chlorophenyl) phosphorochloridate, demonstrates the feasibility of achieving a 90% yield based on phenol, with a product purity of 84-88% directly from the reaction mixture [1]. This process employs a critical combination of catalyst (e.g., 4-dimethylaminopyridine), controlled temperature, and reagent recycling to maximize chloridate formation while minimizing the irreversible overreaction to the phosphate byproduct. In contrast, prior art processes for related compounds were limited to maximum yields of 70-75% [1]. This represents a significant 15-20% absolute yield improvement, which translates to substantial cost savings and waste reduction at manufacturing scale.

Chemical Process Development Phosphorohalidate Synthesis Manufacturing Efficiency

Verified High Purity (>97%) and Physical Specification Compliance

Commercial availability of bis(2-chlorophenyl) phosphorochloridate is consistently specified at a minimum purity of 97% to 98% . Critical physical properties, which serve as key quality indicators, are well-documented: density is 1.465 g/mL, boiling point is 184-186 °C (at 0.4 mmHg), and refractive index is 1.5695 . These specifications are critical for ensuring batch-to-batch consistency and reliable performance in sensitive applications like oligonucleotide synthesis, where impurities can lead to lower yields or off-target products. While other phosphorochloridates may be offered at similar purities, the combination of high purity and well-defined physical properties for this specific compound provides a robust foundation for analytical method development and quality assurance.

Quality Control Purity Specification Procurement

Distinct Application Profile: Bifunctional Coupling in H-Phosphonate Chemistry vs. Monofunctional Phosphorylation

Bis(2-chlorophenyl) phosphorochloridate acts as a bifunctional coupling agent in H-phosphonate oligonucleotide synthesis, specifically designed to form internucleotide linkages with high efficiency [1]. This contrasts with compounds like 2-chlorophenyl phosphorodichloridate, which, while also a phosphorylating agent, is a bifunctional reagent with two reactive chloride sites. 2-chlorophenyl phosphorodichloridate requires careful control to avoid unwanted cross-linking or polymerization . The target compound's single reactive chloride, flanked by two bulky 2-chlorophenyl groups, provides a more controlled and selective reactivity profile for stepwise oligonucleotide assembly. Furthermore, it is specifically employed as a coupling agent in H-phosphonate chemistry, whereas alternative reagents like DPPA (diphenylphosphoryl azide) are used for different coupling chemistries (e.g., peptide coupling).

Phosphorylation Reagent Oligonucleotide Synthesis Bifunctional Reagent

Optimal Procurement Scenarios for Bis(2-chlorophenyl) phosphorochloridate Based on Evidenced Differentiation


High-Fidelity, Scalable Oligonucleotide Synthesis via H-Phosphonate Chemistry

Procure bis(2-chlorophenyl) phosphorochloridate for solution-phase oligonucleotide synthesis projects, especially when targeting high-purity products (e.g., therapeutic oligonucleotides, diagnostic probes). The virtually quantitative coupling yields reported by Reese & Song [1] minimize purification bottlenecks and maximize crude product purity, directly reducing cost per gram of synthesized oligonucleotide. This makes it a preferred choice over less efficient phosphorochloridate coupling agents.

Process Development for Cost-Effective Manufacturing of Phosphorothioates

In the scale-up of phosphorothioate oligonucleotide synthesis, the high-yield coupling performance of bis(2-chlorophenyl) phosphorochloridate at low temperature (-40°C) [1] offers a distinct advantage. Its efficiency reduces raw material consumption and waste generation per unit of product. The established high-yield manufacturing process for the compound itself (90% yield) [2] further ensures a stable and cost-effective supply chain for large-volume purchasers.

Mechanistic and Kinetics Studies Requiring a Well-Defined Electrophilic Phosphorus Center

For academic and industrial research groups investigating the nuances of phosphoryl transfer mechanisms or the influence of steric/electronic effects on reaction kinetics, bis(2-chlorophenyl) phosphorochloridate serves as a valuable model compound. Its distinct ortho-chloro substitution pattern and well-documented solvolytic behavior (as inferred from para-isomer studies) [3] provide a predictable baseline for comparative studies against diphenyl chlorophosphate or other substituted analogs. This enables rigorous, quantitative analysis of structure-reactivity relationships.

Quality Control and Analytical Method Development for Phosphoramidite Chemistry

Procure high-purity (≥97%) bis(2-chlorophenyl) phosphorochloridate for use as a reference standard or starting material in the development of novel phosphoramidite building blocks. Its well-defined physical properties (density: 1.465 g/mL, boiling point: 184-186°C/0.4 mmHg, refractive index: 1.5695) are critical for establishing identity, purity, and stability assays. This ensures the reliability and reproducibility of downstream synthetic protocols in nucleic acid chemistry.

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